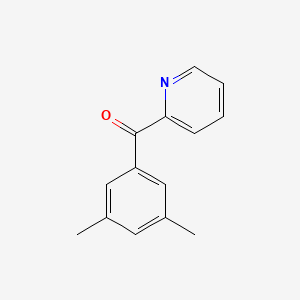

2-(3,5-Dimethylbenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINQHLNZZSZGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642031 | |

| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-54-6 | |

| Record name | (3,5-Dimethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-Dimethylbenzoyl)pyridine

Introduction: The Significance of Aroylpyridine Scaffolds

Aroylpyridines represent a pivotal class of heterocyclic ketones that serve as versatile building blocks in medicinal chemistry and materials science. Their unique structural motif, featuring a pyridine ring linked to an aryl group through a carbonyl bridge, imparts a distinct electronic and steric profile. This arrangement facilitates a wide range of chemical transformations and biological interactions, making them valuable precursors for novel therapeutic agents and functional materials. The substituted derivatives, such as 2-(3,5-Dimethylbenzoyl)pyridine, offer nuanced properties that can be exploited for targeted applications. The introduction of methyl groups on the benzoyl moiety can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of a robust synthetic route to 2-(3,5-Dimethylbenzoyl)pyridine and a detailed analysis of its structural characterization.

Strategic Approach to Synthesis: A Grignard-Based Protocol

The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be efficiently achieved through a Grignard reaction, a classic and reliable method for carbon-carbon bond formation. This approach involves the nucleophilic addition of an organomagnesium halide to a nitrile, followed by acidic hydrolysis to yield the desired ketone. The chosen strategy leverages the commercially available starting materials, 3,5-dimethylbromobenzene and 2-cyanopyridine, to construct the target molecule.

Reaction Mechanism: A Step-by-Step Visualization

The Grignard reaction proceeds through a well-established mechanism. Initially, 3,5-dimethylphenylmagnesium bromide is prepared by reacting 3,5-dimethylbromobenzene with magnesium metal in an anhydrous ether solvent. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition forms a magnesium salt of an imine, which upon acidic workup, hydrolyzes to the corresponding ketone, 2-(3,5-Dimethylbenzoyl)pyridine.

Caption: The reaction mechanism for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine via a Grignard reaction.

Experimental Protocol: A Detailed Walkthrough

This protocol provides a step-by-step guide for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine, with an emphasis on safety and reproducibility.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 3,5-Dimethylbromobenzene | C₈H₉Br | 185.06 | 10.0 g (54.0 mmol) |

| Magnesium turnings | Mg | 24.31 | 1.45 g (59.4 mmol) |

| Iodine | I₂ | 253.81 | 1 crystal |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL |

| 2-Cyanopyridine | C₆H₄N₂ | 104.11 | 5.62 g (54.0 mmol) |

| 3 M Hydrochloric Acid | HCl | 36.46 | As needed for workup |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed for workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

| Diethyl Ether (for extraction) | (C₂H₅)₂O | 74.12 | As needed |

| Hexane (for chromatography) | C₆H₁₄ | 86.18 | As needed |

| Ethyl Acetate (for chromatography) | C₄H₈O₂ | 88.11 | As needed |

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled while hot under an inert atmosphere (nitrogen or argon) to exclude moisture.[1]

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings and a crystal of iodine.

-

In the dropping funnel, prepare a solution of 3,5-dimethylbromobenzene in 20 mL of anhydrous diethyl ether.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

-

-

Reaction with 2-Cyanopyridine:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 2-cyanopyridine in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Add the 2-cyanopyridine solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 3 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(3,5-Dimethylbenzoyl)pyridine.

-

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere and in the absence of water.

-

Diethyl ether is extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

3,5-Dimethylbromobenzene and 2-cyanopyridine are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3][4][5][6][7]

Comprehensive Characterization of 2-(3,5-Dimethylbenzoyl)pyridine

The structural elucidation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and chromatographic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | d | 1H | H6' (Pyridine) |

| ~8.00 | d | 1H | H3' (Pyridine) |

| ~7.90 | t | 1H | H4' (Pyridine) |

| ~7.50 | s | 2H | H2, H6 (Benzoyl) |

| ~7.45 | t | 1H | H5' (Pyridine) |

| ~7.20 | s | 1H | H4 (Benzoyl) |

| ~2.35 | s | 6H | 2 x CH₃ |

Justification: The chemical shifts are predicted based on the known spectrum of 2-benzoylpyridine[8] and the expected electronic effects of the two methyl groups on the benzoyl ring. The pyridine protons (H3', H4', H5', H6') will exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitrogen atom and the carbonyl group. The protons on the dimethylbenzoyl ring (H2, H4, H6) will appear in the aromatic region, with the two equivalent protons at the 2 and 6 positions appearing as a singlet, and the proton at the 4 position as another singlet. The six protons of the two methyl groups will give rise to a sharp singlet at approximately 2.35 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C=O (Ketone) |

| ~155.0 | C2' (Pyridine) |

| ~149.0 | C6' (Pyridine) |

| ~138.0 | C3, C5 (Benzoyl) |

| ~137.0 | C4' (Pyridine) |

| ~136.0 | C1 (Benzoyl) |

| ~135.0 | C4 (Benzoyl) |

| ~127.0 | C2, C6 (Benzoyl) |

| ~126.0 | C5' (Pyridine) |

| ~124.0 | C3' (Pyridine) |

| ~21.0 | 2 x CH₃ |

Justification: The predicted chemical shifts are based on the known spectrum of 2-benzoylpyridine and standard chemical shift tables for substituted benzenes.[9][10][11] The carbonyl carbon is expected to have the most downfield shift. The carbons of the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the position relative to the nitrogen and the benzoyl substituent. The quaternary carbons of the benzoyl ring (C1, C3, C5) will be identifiable, as will the protonated carbons (C2, C4, C6). The two equivalent methyl carbons will appear as a single peak in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr pellet, cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (aromatic ketone) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (aromatic rings) |

| ~1280 | Strong | C-C-C stretch (ketone) |

Justification: The most characteristic peak will be the strong absorption of the carbonyl (C=O) group, expected around 1670 cm⁻¹ due to conjugation with both the pyridine and the dimethylphenyl rings.[12][13][14][15] The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization):

| m/z | Predicted Fragment |

| 211 | [M]⁺ (Molecular Ion) |

| 183 | [M - CO]⁺ |

| 119 | [C₈H₉O]⁺ (Dimethylbenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation, from rearrangement) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Justification: The molecular ion peak [M]⁺ is expected at m/z 211, corresponding to the molecular weight of 2-(3,5-Dimethylbenzoyl)pyridine. A common fragmentation pathway for ketones is the alpha-cleavage, which would lead to the formation of the dimethylbenzoyl cation at m/z 119 and the pyridyl radical (not observed), or the pyridyl cation at m/z 78 and the dimethylbenzoyl radical.[16][17] Loss of a neutral carbon monoxide molecule from the molecular ion could result in a peak at m/z 183. Further fragmentation of the dimethylbenzoyl cation can lead to the formation of the tropylium ion at m/z 91.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to determine the purity of the final product. A single, sharp peak in the chromatogram would indicate a high degree of purity.

Conclusion and Future Directions

This guide has outlined a comprehensive and reliable methodology for the synthesis and characterization of 2-(3,5-Dimethylbenzoyl)pyridine. The described Grignard-based synthesis provides an efficient route to this valuable aroylpyridine derivative. The detailed characterization protocol, including predicted spectroscopic data, serves as a robust framework for the structural verification and purity assessment of the synthesized compound. The availability of this and other substituted aroylpyridines opens up avenues for further research in drug discovery and materials science, where fine-tuning of molecular properties is crucial for achieving desired functionalities.

References

-

PubChem. 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Lee, C. H., & Lee, J. Y. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 230(2), 262–267. [Link]

-

American Chemical Society. Grignard Reaction. [Link]

- Webb, T. R. (1985). Regioselective synthesis of 2‐substituted pyridines via grignard addition to 1‐(alkoxycarboxy)pyridinium salts.

-

UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]

-

PubChem. Benzene, 1-bromo-3,5-dimethyl-. National Center for Biotechnology Information. [Link]

- Gao, F., Jiao, K., Ding, Z., & Song, H. (1987). Studies on the reaction of 3-cyanopyridine with grignard reagents. Acta Chimica Sinica, 45(9), 922-925.

-

Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

-

Organic Chemistry Lab. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

-

2 - Safety Data Sheet. [Link]

-

Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

- Google Patents.

-

Wang, Z., Zhang, D., & Zhang, S. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6537. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Problems in Chemistry. Mass Spectrometry Part 6 - Fragmentation in Ketones. YouTube. [Link]

-

Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

-

Schnyder, A. (2012). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. Schnyder Chemsafety. [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Link]

-

Gable, K. P. 13C NMR Chemical Shift. Oregon State University. [Link]

-

Truman State University. The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Schnyder, A., & Meyer, T. (2014). Safety aspects of the process control of Grignard reactions. Organic Process Research & Development, 18(11), 1417-1424. [Link]

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]

-

ChemistNate. Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Compound Interest. A guide to 13c nmr chemical shift values. [Link]

-

University College London. Chemical shifts. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

Supporting Information: Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

-

Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. The Royal Society of Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemlab.truman.edu [chemlab.truman.edu]

- 3. fishersci.com [fishersci.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 2-Benzoylpyridine(91-02-1) 1H NMR spectrum [chemicalbook.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethylbenzoyl)pyridine

Introduction: The Vibrational Signature of a Key Synthetic Intermediate

2-(3,5-Dimethylbenzoyl)pyridine stands as a molecule of significant interest within synthetic chemistry and drug development. Its structure, featuring a pyridine ring linked to a substituted benzoyl moiety, presents a unique combination of functional groups that are crucial for its reactivity and potential biological activity. Characterizing this compound with precision is paramount for quality control, reaction monitoring, and structural elucidation.

Infrared (IR) spectroscopy provides a powerful, non-destructive technique to probe the molecular vibrations of 2-(3,5-Dimethylbenzoyl)pyridine. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the key functional groups and gain insights into the molecule's structural integrity. This guide offers a comprehensive exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this compound, designed for researchers and professionals who require a robust analytical methodology.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first understand the molecular structure and predict the vibrational modes associated with its constituent parts. The structure of 2-(3,5-Dimethylbenzoyl)pyridine incorporates three key regions: the carbonyl bridge, the pyridine ring, and the 3,5-disubstituted benzene ring.

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Materials Preparation:

-

Use spectroscopy-grade KBr powder. Dry it in an oven at ~110°C for at least 2 hours and store it in a desiccator. This step is critical to remove adsorbed water, which shows a broad absorption around 3400 cm⁻¹ and a sharp bend at ~1640 cm⁻¹.

-

Ensure the 2-(3,5-Dimethylbenzoyl)pyridine sample is dry and free of solvent residues.

-

-

Sample Grinding and Mixing:

-

Weigh approximately 100-150 mg of dry KBr powder.

-

In a clean agate mortar and pestle, grind the KBr to a fine, consistent powder. This reduces particle size to minimize scattering.

-

Add 1-2 mg of the analyte to the KBr powder. The optimal sample-to-KBr ratio is typically around 1:100. An excess of sample will lead to total absorption (flat-topped peaks), while too little will result in a poor signal-to-noise ratio.

-

Gently but thoroughly grind the mixture for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix.

-

-

Instrument Preparation & Background Scan:

-

Ensure the FT-IR spectrometer's sample compartment is purged with dry air or nitrogen to reduce atmospheric interference from water vapor and carbon dioxide (CO₂ shows sharp bands around 2350 cm⁻¹).

-

Acquire a background spectrum. This scan measures the instrument's response, including the contribution of any atmospheric gases. This background is a critical reference that will be automatically subtracted from the sample spectrum. A clean background is the foundation of a trustworthy result.

-

-

Pellet Pressing:

-

Transfer a portion of the sample-KBr mixture into a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-8 tons for approximately 2 minutes.

-

Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent. Opaque or cloudy pellets indicate poor grinding, excessive moisture, or insufficient pressure, and will result in a sloping baseline and poor-quality data.

-

-

Sample Spectrum Acquisition:

-

Mount the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, co-adding 16 to 32 scans is sufficient to achieve an excellent signal-to-noise ratio. Set the resolution to 4 cm⁻¹ for routine analysis.

-

-

Data Processing and Interpretation:

-

The resulting spectrum should be automatically ratioed against the background, yielding a transmittance or absorbance spectrum of the pure analyte.

-

Perform a baseline correction if necessary to ensure all peaks originate from zero absorbance.

-

Label the significant peaks and compare their positions to the expected values in the table above to confirm the identity and purity of the compound.

-

Conclusion and Applications

Infrared spectroscopy is an indispensable tool for the routine analysis of 2-(3,5-Dimethylbenzoyl)pyridine. By understanding the theoretical basis of its vibrational modes and employing a meticulous, self-validating experimental protocol, researchers can rapidly and reliably confirm the presence of key functional groups, verify the compound's identity, and assess its purity. The distinct carbonyl absorption, coupled with the characteristic bands of the substituted aromatic and pyridine rings, provides a unique spectral fingerprint. This analytical rigor is fundamental in a research and development setting, ensuring the quality of synthetic intermediates and contributing to the successful progression of drug discovery pipelines.

References

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Elixir International Journal. (2012). FT-IR and FT-Raman Spectra, Normal Coordinate Analysis and Quantum Chemical Computations of Pyridine-2,6-dicarbonyl Dichloride. Available at: [Link]

-

Uniwersytet Jagielloński. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR Absorption Table. Available at: [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

-

University of Arizona. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

ResearchGate. (2025). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available at: [Link]

-

Oregon State University. (2018). The C=O Stretch. Available at: [Link]

An In-depth Technical Guide to 2-(3,5-Dimethylbenzoyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,5-Dimethylbenzoyl)pyridine is a heterocyclic aromatic ketone of significant interest in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a dimethyl-substituted benzoyl group, offers a unique scaffold for the development of novel therapeutic agents and functional materials. The pyridine moiety, a common feature in many pharmaceuticals, can influence the molecule's solubility, basicity, and ability to interact with biological targets. The dimethylbenzoyl portion provides a lipophilic domain and specific steric and electronic properties that can be fine-tuned to optimize molecular interactions.

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(3,5-Dimethylbenzoyl)pyridine, outlines a plausible synthetic route and analytical characterization methods, and discusses its potential applications, particularly in the realm of drug discovery. As specific experimental data for this compound is limited in the public domain, this guide leverages data from closely related structural isomers and analogs to provide a well-rounded and scientifically grounded perspective.

Molecular Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Molecular Structure:

Caption: 2D structure of 2-(3,5-Dimethylbenzoyl)pyridine.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | (3,5-Dimethylphenyl)(pyridin-2-yl)methanone |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Canonical SMILES | Cc1cc(cc(c1)C)C(=O)c2ccccn2 |

| InChI | InChI=1S/C14H13NO/c1-10-7-11(2)9-13(8-10)14(16)12-5-3-4-6-15-12/h3-9H,1-2H3 |

Physicochemical Properties

| Property | 2-Benzoylpyridine (Experimental)[1][2][3][4][5] | 2-(2,3-Dimethylbenzoyl)pyridine (Computed)[6] | 2-(3,5-Dimethylbenzoyl)pyridine (Predicted) |

| Melting Point | 41-43 °C[2][4] | - | Likely a low-melting solid or oil |

| Boiling Point | 317 °C[2][4] | - | > 300 °C |

| Density | 1.556 g/cm³[2][4] | - | ~1.1 - 1.2 g/cm³ |

| logP | 1.88[2] | 3.3 | ~3.0 - 3.5 |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol.[2][3][4] | - | Expected to be poorly soluble in water and soluble in common organic solvents. |

| pKa (of conjugate acid) | 2.90 (Predicted)[2][4] | - | ~3.0 |

Expert Insights: The addition of two methyl groups to the benzoyl ring, as in 2-(3,5-Dimethylbenzoyl)pyridine, is expected to increase its lipophilicity (higher logP) compared to the parent 2-benzoylpyridine. This increased lipophilicity can have significant implications for its pharmacokinetic properties in drug development, potentially affecting absorption, distribution, metabolism, and excretion (ADME). The melting point is predicted to be a low-melting solid or potentially an oil at room temperature, a common characteristic for asymmetrically substituted aromatic ketones.

Proposed Synthesis and Characterization

A plausible and efficient method for the synthesis of 2-(3,5-Dimethylbenzoyl)pyridine is through a Friedel-Crafts acylation reaction.

Synthetic Workflow:

Caption: Proposed synthetic workflow for 2-(3,5-Dimethylbenzoyl)pyridine.

Detailed Experimental Protocol:

-

Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere at 0 °C, add 3,5-dimethylbenzoyl chloride (1.0 equivalent) dropwise.

-

Addition of Pyridine: After stirring for 15-20 minutes, add pyridine (1.5 equivalents) to the reaction mixture slowly, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and concentrated hydrochloric acid. The aqueous layer is then basified with a saturated sodium bicarbonate solution or sodium hydroxide solution until a pH of 8-9 is reached.

-

Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate or DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,5-Dimethylbenzoyl)pyridine.

Causality Behind Experimental Choices:

-

Lewis Acid: Aluminum chloride is a classic and effective Lewis acid for promoting Friedel-Crafts acylation by activating the acyl chloride.

-

Inert Solvent: Anhydrous and non-protic solvents like DCM or DCE are crucial to prevent the deactivation of the Lewis acid.

-

Temperature Control: The initial low temperature is important to control the exothermic nature of the reaction and to minimize side reactions.

-

Aqueous Work-up: The acidic work-up protonates the pyridine nitrogen, making it water-soluble and aiding in the separation from non-basic impurities. Subsequent basification deprotonates the product, allowing its extraction into an organic solvent.

Analytical Characterization:

The identity and purity of the synthesized 2-(3,5-Dimethylbenzoyl)pyridine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons on both the pyridine and the dimethylphenyl rings, as well as singlets for the two methyl groups.

-

¹³C NMR: Will display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (211.26 g/mol ) and provide information about its fragmentation pattern.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1660-1680 cm⁻¹.

-

Melting Point Analysis: If the compound is a solid, a sharp melting point range will indicate its purity.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(3,5-Dimethylbenzoyl)pyridine is dictated by the interplay of its constituent functional groups.

Reactivity Profile:

Caption: Key reactivity sites of 2-(3,5-Dimethylbenzoyl)pyridine.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand, coordinating to metal centers. This property is crucial for its potential use in catalysis and materials science.

-

Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, which can serve as a precursor for further functionalization.

-

Aromatic Rings: Both the pyridine and the dimethylphenyl rings can undergo electrophilic aromatic substitution, although the pyridine ring is generally less reactive towards electrophiles than benzene.

Applications in Drug Development:

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. Its presence can enhance water solubility and provide a key interaction point with biological targets. The 3,5-dimethylbenzoyl moiety has been identified as a critical component in certain classes of therapeutic agents. For instance, this substitution pattern is found in potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[7]

The structural features of 2-(3,5-Dimethylbenzoyl)pyridine make it an attractive candidate for:

-

Scaffold for Library Synthesis: It can serve as a versatile building block for the synthesis of diverse chemical libraries for high-throughput screening in drug discovery programs.

-

Kinase Inhibitors: The aromatic ketone structure is a common motif in kinase inhibitors, and modifications of this scaffold could lead to potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

-

Antiviral and Antimicrobial Agents: The pyridine ring is a known component of many antimicrobial and antiviral drugs. The unique substitution pattern of 2-(3,5-Dimethylbenzoyl)pyridine could be explored for the development of novel agents to combat infectious diseases.

Conclusion

2-(3,5-Dimethylbenzoyl)pyridine represents a molecule with significant potential for applications in medicinal chemistry and materials science. While specific experimental data is currently sparse, this in-depth technical guide provides a robust framework for understanding its physicochemical properties, a reliable synthetic strategy, and a clear rationale for its potential in drug discovery and development. The insights provided herein, grounded in the established chemistry of its structural analogs, offer a solid foundation for researchers and scientists to explore the promising opportunities presented by this unique chemical entity.

References

-

Chem-Impex. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

- Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyridine (FDB004388). Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-Dimethylphenyl)pyridine. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,3-Dimethyl Pyridine-N-Oxide. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,3-Dimethylbenzoyl)pyridine. Retrieved from [Link]

-

NIST. (n.d.). Pyridine, 3,5-dimethyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

- Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.

- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.

-

Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Retrieved from [Link]

-

PubChem. (n.d.). 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-[[[(2,2-dimethoxyethyl)amino]carbonyl]amino]-2-(4-fluoro-3,5-dimethylphenyl)-2,4,6,7-tetrahydro-4-methyl-, 1,1-dimethylethyl ester, (4S)-. Retrieved from [Link]

-

ChemBK. (2024, April 9). Pyridine-3-carboxaldehyde. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Benzoylpyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3,5-dimethyl benzaldehyde. Retrieved from [Link]

Sources

- 1. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(2,3-Dimethylbenzoyl)pyridine | C14H13NO | CID 24723589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(3,5-Dimethylbenzoyl)pyridine | 1183687-49-1 | Benchchem [benchchem.com]

Introduction: The Significance of the Benzoylpyridine Scaffold

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 2-(3,5-Dimethylbenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to improve the solubility and bioavailability of drug candidates make it a highly sought-after pharmacophore.[2][3] When coupled with a benzoyl moiety, the resulting benzoylpyridine structure presents a versatile template for developing novel therapeutics. 2-(3,5-Dimethylbenzoyl)pyridine, the subject of this guide, is a specific analogue within this class. Its strategic dimethyl substitution on the phenyl ring offers a unique steric and electronic profile, making it a compound of interest for library synthesis and as a key intermediate in the development of targeted therapeutic agents, potentially in areas like anti-inflammatory and anti-ulcerative treatments.[4][5]

This guide provides a comprehensive overview of the synthetic discovery, detailed isolation protocols, and rigorous characterization of 2-(3,5-Dimethylbenzoyl)pyridine, grounded in established chemical principles and field-proven laboratory techniques.

Part 1: Strategic Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine

The construction of the ketone bridge between the pyridine and dimethylphenyl rings is the central challenge in synthesizing the target molecule. A Friedel-Crafts acylation represents one of the most direct and classical approaches to forming such an aryl-aryl ketone linkage.

Retrosynthetic Analysis & Mechanistic Rationale

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the carbonyl carbon and the pyridine ring. This suggests a Friedel-Crafts acylation reaction between a 2-pyridylcarbonyl derivative and 1,3-dimethylbenzene (m-xylene), or, more practically, the acylation of m-xylene with a 2-pyridinecarbonyl derivative. The latter is often more feasible. The reaction proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the electron-rich m-xylene ring.

The choice of reagents is critical. Using 2-cyanopyridine in the presence of a Lewis acid and hydrogen chloride gas, followed by hydrolysis, is a well-documented method for preparing benzoylpyridines.[6] This approach, known as the Houben-Hoesch reaction, avoids the potential complications of preparing and handling unstable picolinoyl chloride. The Lewis acid, typically aluminum chloride (AlCl₃), is essential for activating the electrophile.[7] However, it's important to recognize that the basic nitrogen of the pyridine ring can coordinate with the Lewis acid, potentially deactivating both the catalyst and the substrate. Therefore, an excess of the catalyst is often required to drive the reaction to completion.

Visualizing the Synthetic Workflow

Sources

- 1. dovepress.com [dovepress.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Investigative Prospectus: Unveiling the Therapeutic Potential of 2-(3,5-Dimethylbenzoyl)pyridine

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] Within this privileged class, 2-benzoylpyridine derivatives have emerged as particularly promising scaffolds, notably as potent inhibitors of tubulin polymerization for oncological applications.[3] This guide presents an investigative prospectus for 2-(3,5-Dimethylbenzoyl)pyridine, a novel analogue whose biological potential remains unexplored. By synthesizing data from structurally related compounds, we will delineate its physicochemical profile, propose a robust synthetic pathway, and build a compelling, evidence-based hypothesis for its potential biological activities. This document serves as a technical roadmap for researchers, providing detailed experimental protocols to systematically evaluate its therapeutic promise and establish a foundational structure-activity relationship (SAR).

Introduction: The 2-Benzoylpyridine Scaffold

The fusion of a pyridine ring and a benzoyl moiety creates a unique chemical architecture that has proven highly effective for interacting with biological targets. Pyridine derivatives are known to exhibit a wide spectrum of pharmacological effects, from antimicrobial and antiviral to anticancer and analgesic activities.[1] The 2-benzoylpyridine subset, specifically, has garnered significant attention. Recent groundbreaking work has identified 6-aryl-2-benzoylpyridine analogues as exceptionally potent tubulin polymerization inhibitors, demonstrating profound antiproliferative activity against various cancer cell lines with IC₅₀ values in the nanomolar range.[4] These compounds act at the colchicine binding site, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[3][5]

The subject of this guide, 2-(3,5-Dimethylbenzoyl)pyridine, represents an intriguing, yet uncharacterized, modification of this core structure. The strategic placement of two methyl groups on the benzoyl ring may significantly influence its steric and electronic properties, potentially altering its binding affinity, selectivity, and metabolic stability compared to known analogues. This guide will explore the hypothetical therapeutic avenues for this compound, grounded in the established activities of its chemical relatives.

Proposed Synthesis and Physicochemical Characterization

A reliable synthetic route is paramount for any new chemical entity. Based on established methodologies for analogous compounds, a multi-step synthesis is proposed.[5]

Proposed Synthetic Pathway

The synthesis can be initiated from 2-bromopyridine, proceeding through a Grignard reaction with 3,5-dimethylbenzaldehyde, followed by oxidation to yield the final ketone product.

Caption: Proposed Grignard-based synthesis of 2-(3,5-Dimethylbenzoyl)pyridine.

Experimental Protocol: Synthesis

-

Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-neck flask under an inert nitrogen atmosphere. Add anhydrous tetrahydrofuran (THF), followed by a dropwise addition of 2-bromopyridine to initiate the reaction. Reflux the mixture until the magnesium is consumed to yield the Grignard reagent, 2-pyridylmagnesium bromide.

-

Coupling Reaction: Dissolve 3,5-dimethylbenzaldehyde in anhydrous THF and cool the solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent to this solution with vigorous stirring.

-

Work-up: After allowing the reaction to proceed to completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Oxidation: Dissolve the crude intermediate alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) and stir at room temperature.

-

Purification: Upon completion, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the resulting crude product by column chromatography on silica gel to obtain pure 2-(3,5-Dimethylbenzoyl)pyridine.

-

Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Predicted Biological Activities & Mechanistic Hypotheses

By analyzing the structure-activity relationships of related compounds, we can formulate compelling hypotheses for the primary biological activities of 2-(3,5-Dimethylbenzoyl)pyridine.

Anticancer Activity via Tubulin Polymerization Inhibition

The most potent activity predicted for this compound is antiproliferative action against cancer cells. This is based on the extensive research into 6-aryl-2-benzoyl-pyridines, which are potent inhibitors of tubulin polymerization.[3][5]

Mechanistic Hypothesis: We hypothesize that 2-(3,5-Dimethylbenzoyl)pyridine will function as a Colchicine Binding Site Inhibitor (CBSI). In this model, the pyridine ring and the 3,5-dimethylbenzoyl moiety will occupy the binding pocket on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is expected to induce G2/M cell cycle arrest and trigger apoptosis. The 3,5-dimethyl substitution pattern is novel compared to the highly active 3,4,5-trimethoxy analogues, and its efficacy will provide critical SAR data.[5]

Caption: Hypothesized mechanism of anticancer action via tubulin destabilization.

Antimicrobial and Antitubercular Potential

The pyridine scaffold is a common feature in many antimicrobial and antiviral agents.[1][2] Specifically, 3,5-disubstituted pyridine derivatives have shown promising activity against Mycobacterium tuberculosis.[6] Furthermore, derivatives of 2-benzoylpyridine have demonstrated antibacterial and antifungal properties.[7]

Mechanistic Hypothesis: The potential antimicrobial action is likely multifactorial. The lipophilic nature of the compound could facilitate its passage through microbial cell membranes, disrupting their integrity. The nitrogen atom of the pyridine ring and the carbonyl oxygen could act as hydrogen bond acceptors or metal chelators, potentially interfering with essential microbial enzymes. Its activity against M. tuberculosis would be particularly noteworthy, given the precedent set by other 3,5-disubstituted pyridines.[6]

Proposed Investigative Workflow & Protocols

To systematically test these hypotheses, a tiered screening approach is recommended.

Caption: Proposed experimental workflow for evaluating biological activity.

Protocol 1: In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of the compound on various cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, K562 leukemia) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[8]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-(3,5-Dimethylbenzoyl)pyridine in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM. Add the diluted compound to the wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., paclitaxel) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: Tubulin Polymerization Assay

This cell-free assay directly measures the compound's effect on tubulin assembly.

-

Reaction Mixture: Prepare a reaction mixture containing purified bovine brain tubulin (>99% pure) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) and GTP.

-

Compound Addition: Add varying concentrations of 2-(3,5-Dimethylbenzoyl)pyridine or controls (paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.

-

Initiation and Monitoring: Incubate the mixture at 37°C to initiate polymerization. Monitor the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot absorbance versus time. An inhibition of the rate and extent of absorbance increase, relative to the DMSO control, indicates inhibition of tubulin polymerization.

| Compound | Reported Antiproliferative Activity (IC₅₀) | Mechanism | Reference |

| Analogue 4v (A 6-aryl-2-benzoyl-pyridine) | ~1.8 nM (average) | Tubulin Polymerization Inhibitor | [3][4] |

| Analogue 4i (para-OH substitution) | 22.2 - 42.4 nM | Tubulin Polymerization Inhibitor | [5] |

| Analogue 4f (3,4,5-trimethoxy substitution) | Inactive | - | [5] |

| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | Moderate cytotoxicity | COX-2 Inhibition | [8][9] |

| Hypothesized 2-(3,5-Dimethylbenzoyl)pyridine | To be determined | Predicted: Tubulin Inhibition | N/A |

Conclusion and Future Directions

2-(3,5-Dimethylbenzoyl)pyridine stands as a promising yet unvalidated chemical entity. Drawing from the robust data on the broader 2-benzoylpyridine class, there is a strong scientific rationale to investigate its potential as an anticancer agent acting through tubulin polymerization inhibition. The proposed dimethyl substitution offers a unique opportunity to probe the structure-activity relationship at the colchicine binding site. The secondary hypothesis of antimicrobial activity further broadens its potential therapeutic scope. The experimental workflows detailed in this guide provide a clear and logical path for the synthesis, screening, and mechanistic evaluation of this compound. Successful outcomes from these studies could establish 2-(3,5-Dimethylbenzoyl)pyridine as a novel lead compound for drug development, warranting further optimization and preclinical evaluation.

References

-

Ghaffari, S., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. Available at: [Link]

-

Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. Available at: [Link]

-

Kumar, K., et al. (2024). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central. Available at: [Link]

-

Kumaresan, A. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. ResearchGate. Available at: [Link]

- Alqahtani, A. M., & Bayazeed, A. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102914.

-

Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed. Available at: [Link]

-

El-Sayed, A. A., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. Available at: [Link]

-

Husain, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. Available at: [Link]

- Google Patents. (1975). Process for preparation of benzoylpyridines and derivatives. Google Patents.

-

Cighir, T., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Available at: [Link]

-

Husain, A., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PMC - NIH. Available at: [Link]

-

ACS Publications. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, Y., et al. (2020). Antiviral Effects of Novel 2-Benzoxyl-Phenylpyridine Derivatives. MDPI. Available at: [Link]

-

Zheng, L., et al. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

Sources

- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(3,5-Dimethylbenzoyl)pyridine as a Versatile Building Block in Organic Synthesis

Introduction: Unlocking the Potential of a Bifunctional Scaffold

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(3,5-Dimethylbenzoyl)pyridine stands out as a particularly valuable synthon, integrating two key reactive functionalities: an electrophilic ketone and a nucleophilic pyridine ring. This unique arrangement offers a versatile platform for a diverse array of chemical transformations, making it an attractive starting material for researchers in medicinal chemistry, catalysis, and materials science. The pyridine moiety, a common feature in numerous pharmaceuticals, imparts desirable physicochemical properties and provides a handle for coordination chemistry.[1] Simultaneously, the diaryl ketone motif is a cornerstone for the synthesis of a wide range of biologically active compounds and functional materials. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed protocols for the effective utilization of 2-(3,5-Dimethylbenzoyl)pyridine in organic synthesis.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 2-(3,5-Dimethylbenzoyl)pyridine [2]

| Property | Value |

| CAS Number | 898780-54-6 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 375 °C at 760 mmHg |

| Flash Point | 188 °C |

| Density | 1.092 g/cm³ |

| Refractive Index | 1.573 |

Note: The data presented in this table is sourced from commercial suppliers and may vary slightly.

Spectroscopic Characterization (Predicted and Analog-Based)

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and the dimethylphenyl rings. The two methyl groups on the phenyl ring would appear as a singlet around δ 2.3-2.4 ppm. The protons on the pyridine ring will exhibit characteristic coupling patterns, with the proton at the 6-position appearing at the most downfield chemical shift. The protons on the 3,5-dimethylphenyl ring will appear as singlets in the aromatic region.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display a signal for the carbonyl carbon in the range of δ 190-200 ppm. The carbons of the pyridine and dimethylphenyl rings will appear in the aromatic region (δ 120-160 ppm). The methyl carbons are expected to resonate around δ 20-22 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1660-1680 cm⁻¹. Bands associated with C=C and C=N stretching of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 211, corresponding to the molecular weight of the compound.

Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine: A Practical Protocol

The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be efficiently achieved through the oxidation of its corresponding alcohol precursor, (3,5-Dimethylphenyl)(pyridin-2-yl)methanol. This two-step approach, starting from commercially available materials, provides a reliable route to the desired ketone.

Figure 1: General synthetic workflow for 2-(3,5-Dimethylbenzoyl)pyridine.

Protocol: Oxidation of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol

This protocol describes a general method for the oxidation of the precursor alcohol to the target ketone using pyridinium chlorochromate (PCC), a widely used and effective oxidizing agent for this type of transformation.

Materials:

-

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol (1.0 eq)[3]

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3,5-Dimethylphenyl)(pyridin-2-yl)methanol in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) portion-wise at room temperature. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

-

Extraction: Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(3,5-Dimethylbenzoyl)pyridine as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of any moisture-sensitive reagents and to avoid potential side reactions.

-

Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent because it is inert to the oxidizing agent and effectively dissolves the starting material.

-

Excess Oxidant: A slight excess of PCC is used to ensure complete conversion of the starting alcohol.

-

Silica Gel Filtration: Filtering the reaction mixture through a pad of silica gel is an effective method to remove the insoluble chromium byproducts.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are necessary to remove any acidic impurities and residual water-soluble compounds.

Applications in Organic Synthesis

The dual functionality of 2-(3,5-Dimethylbenzoyl)pyridine opens up a wide range of possibilities for its application as a building block in the synthesis of more complex molecules.

Precursor to Biologically Active Molecules

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5] The ketone functionality in 2-(3,5-Dimethylbenzoyl)pyridine can be readily transformed into other functional groups, such as alcohols, amines, and heterocycles, providing access to a diverse library of potential drug candidates.

Figure 2: Potential transformations of 2-(3,5-Dimethylbenzoyl)pyridine for medicinal chemistry applications.

Protocol: Reductive Amination to Synthesize N-Substituted Derivatives

This protocol outlines a general procedure for the reductive amination of 2-(3,5-Dimethylbenzoyl)pyridine to introduce a nitrogen-containing substituent, a common strategy in drug discovery.

Materials:

-

2-(3,5-Dimethylbenzoyl)pyridine (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 2-(3,5-Dimethylbenzoyl)pyridine and the desired amine in dichloroethane. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Ligand for Transition Metal Catalysis

The pyridine nitrogen atom in 2-(3,5-Dimethylbenzoyl)pyridine can act as a ligand, coordinating to various transition metals.[6] The steric bulk provided by the 3,5-dimethylbenzoyl group can influence the coordination geometry and the catalytic activity of the resulting metal complexes. These complexes can be explored as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

Figure 3: Application of 2-(3,5-Dimethylbenzoyl)pyridine as a ligand in transition metal catalysis.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 2-(3,5-Dimethylbenzoyl)pyridine and its precursors. Pyridine-containing compounds can be harmful if inhaled, ingested, or absorbed through the skin.[1][7][8][9] It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

2-(3,5-Dimethylbenzoyl)pyridine is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive ketone and a coordinating pyridine moiety provides a powerful platform for the development of new synthetic methodologies and the construction of a wide range of functional molecules. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers looking to explore the full potential of this promising synthon.

References

-

China Low Price (3,5-Dimethylphenyl)-Pyridin-2-Ylmethanone Manufacturers, Suppliers. Online Chemical Mall. [Link]

-

methanone. MDPI. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

-

Pyridine - Safety Data Sheet. Carl ROTH. [Link]

-

Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online. [Link]

-

The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. Royal Society of Chemistry. [Link]

-

Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. Preprints.org. [Link]

-

Access to pyridines via cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles. ScienceDirect. [Link]

-

Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. MDPI. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

Safety Data Sheet: pyridine. Chemos GmbH & Co.KG. [Link]

-

Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Asian Journal of Chemistry. [Link]

-

Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

-

Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. [Link]

-

[2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone. National Institutes of Health. [Link]

-

Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives. PubMed. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. [Link]

-

Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

-

Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. MDPI. [Link]

-

Biological activity of adamantane analogues. ResearchGate. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. Coordination properties of 2,5-dimesitylpyridine: an encumbering and versatile ligand for transition-metal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO1999033807A2 - Synthesis of pharmaceutically useful pyridine derivatives (intermediates) employing free radical substitution reactions to functionalize the 2-position of the pyridine - Google Patents [patents.google.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Making sure you're not a bot! [mostwiedzy.pl]

Application Notes & Protocols: 2-(3,5-Dimethylbenzoyl)pyridine as a Scaffold for Novel Therapeutic Agents

Introduction: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for diverse substitutions make it a "privileged scaffold" in drug design.[2][3] Pyridine-containing molecules exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] Notable drugs incorporating this motif include the proton pump inhibitor omeprazole and the kinase inhibitor imatinib.[1]

This guide focuses on the untapped potential of 2-(3,5-Dimethylbenzoyl)pyridine , a specific diaryl ketone that combines the proven pyridine scaffold with a dimethyl-substituted benzoyl group. While direct biological applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structural components suggest significant potential for derivatization and exploration in several therapeutic areas. The benzoylpyridine core is a known pharmacophore, and the dimethyl substitution pattern on the phenyl ring can enhance metabolic stability and modulate binding affinity to target proteins.

This document serves as a comprehensive guide for researchers interested in exploring the medicinal chemistry of 2-(3,5-Dimethylbenzoyl)pyridine. We will provide detailed protocols for its synthesis, characterization, and a strategic workflow for its biological evaluation as a novel chemical entity (NCE).

Synthetic Pathways and Characterization

The synthesis of 2-(3,5-Dimethylbenzoyl)pyridine can be approached through several established methodologies for forming ketone linkages between aromatic rings. The choice of method will depend on the availability of starting materials and desired scale. Below is a robust and widely applicable protocol based on the Friedel-Crafts acylation reaction.

Protocol: Synthesis of 2-(3,5-Dimethylbenzoyl)pyridine via Friedel-Crafts Acylation

This protocol describes the synthesis of the target compound from 2-cyanopyridine and 1,3-dimethylbenzene (m-xylene).

Rationale: This method is advantageous as it builds the ketone functionality directly. The use of a cyanopyridine precursor followed by reaction with a Grignard reagent or, as in this modified Friedel-Crafts approach, with an activated benzene derivative, is a common strategy for preparing benzoylpyridines.[5]

Materials:

-

2-Cyanopyridine

-

1,3-Dimethylbenzene (m-xylene)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dry Dichloromethane (DCM)

-

Dry Toluene

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane.

-

Acyl Chloride Formation (in situ): While stirring under a nitrogen atmosphere, slowly add 2-cyanopyridine (1.0 equivalent) to the suspension. The mixture may warm slightly.

-

Addition of Aromatic Nucleophile: To the stirring mixture, add 1,3-dimethylbenzene (1.5 equivalents) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to 0°C in an ice bath, slowly and carefully quench the reaction by adding 1M HCl. Caution: This is an exothermic reaction, and HCl gas may be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Analytical Data

| Technique | Expected Results for 2-(3,5-Dimethylbenzoyl)pyridine |

| ¹H NMR | Signals corresponding to the pyridine ring protons (approx. 7.5-8.8 ppm), two singlets for the two methyl groups on the benzoyl ring (approx. 2.4 ppm), and aromatic protons of the benzoyl ring. |

| ¹³C NMR | A signal for the ketone carbonyl carbon (approx. 195-200 ppm), signals for the aromatic carbons of both rings, and signals for the two methyl carbons. |

| Mass Spec (ESI+) | A peak corresponding to [M+H]⁺. |

Proposed Workflow for Biological Evaluation

Given the structural motifs within 2-(3,5-Dimethylbenzoyl)pyridine, a logical starting point for its biological evaluation would be in the areas of inflammation and oncology. The workflow below outlines a tiered screening approach, starting with broad-based cell viability assays and progressing to more specific mechanistic studies.

Caption: A tiered workflow for the biological evaluation of 2-(3,5-Dimethylbenzoyl)pyridine.

Protocol: In Vitro Anti-inflammatory Assay

This protocol details a primary screen to assess the anti-inflammatory potential of 2-(3,5-Dimethylbenzoyl)pyridine by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Rationale: Overproduction of inflammatory mediators like NO by macrophages is a hallmark of many inflammatory diseases. This assay provides a robust and high-throughput method to identify compounds that can suppress this response.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

2-(3,5-Dimethylbenzoyl)pyridine (dissolved in DMSO to create a stock solution)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Pre-treat the cells with various concentrations of 2-(3,5-Dimethylbenzoyl)pyridine (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value if a dose-dependent effect is observed.

Potential Mechanisms of Action and Future Directions

The structural similarity of 2-(3,5-Dimethylbenzoyl)pyridine to known kinase inhibitors and other signaling modulators suggests several plausible mechanisms of action that could be explored.

Kinase Inhibition

Many diaryl compounds are known to be kinase inhibitors. The p38 MAPK signaling pathway, for instance, is a critical regulator of inflammatory responses, and its inhibition can block the production of cytokines like IL-1β.[6] Derivatives of 2-(3,5-Dimethylbenzoyl)pyridine could be designed to target the ATP-binding pocket of various kinases.

Caption: A potential mechanism of action via inhibition of the p38 MAPK pathway.

Structure-Activity Relationship (SAR) Studies

Should initial screening yield a promising "hit," subsequent lead optimization would be crucial. The 2-(3,5-Dimethylbenzoyl)pyridine scaffold offers multiple points for modification to explore SAR:

-

Pyridine Ring: Substitution at the 3, 4, 5, and 6 positions can modulate solubility, cell permeability, and target engagement.

-